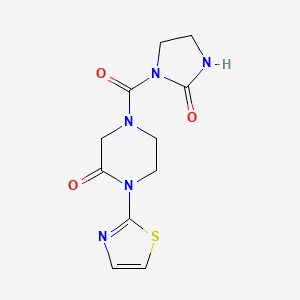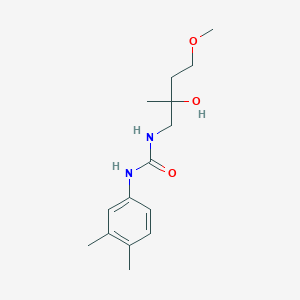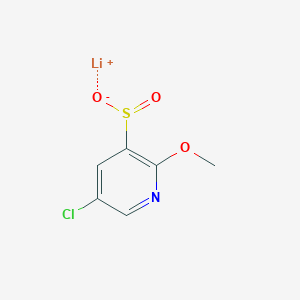![molecular formula C27H22F3N3O3S B2897013 N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide CAS No. 370844-80-7](/img/structure/B2897013.png)
N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H22F3N3O3S and its molecular weight is 525.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on similar compounds, such as various amide-containing isoquinoline derivatives, reveals insights into their structural aspects, including crystal structures, formation of gels or crystalline solids upon treatment with different acids, and fluorescence properties upon interaction with other compounds. These findings indicate the potential of such compounds in materials science, particularly in the development of new luminescent materials or in the study of molecular interactions and crystal engineering (A. Karmakar, R. Sarma, J. Baruah, 2007).
Luminescent Materials and Corrosion Inhibitors
The synthesis and characterization of derivatives, such as dihydrothieno[2,3-c] isoquinolines, have been explored for their luminescent properties and potential as corrosion inhibitors. These studies suggest the use of isoquinoline derivatives in developing new materials with specific optical and protective properties (Islam S. Marae et al., 2022).
Novel Synthetic Methods
Research into novel synthetic methods, including the cyclization of various acetamide derivatives, demonstrates the chemical versatility and potential of such compounds in the synthesis of complex molecules. These methodologies can lead to the development of new pharmaceuticals or materials with unique properties (Kazuhiro Kobayashi et al., 2007).
Antimicrobial Agents
The synthesis and evaluation of new quinazolines and related compounds as potential antimicrobial agents highlight the medicinal chemistry applications of such molecules. These compounds have been tested for their antibacterial and antifungal activities, suggesting their potential utility in developing new treatments for infections (N. Desai, P. N. Shihora, D. Moradia, 2007).
Molecular Docking Studies
Molecular docking studies of compounds with similar structural motifs to N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide offer insights into their potential interactions with biological targets. These studies are crucial in drug discovery and design, providing a theoretical basis for the development of compounds with specific biological activities (S. J. Jenepha Mary et al., 2022).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N3O3S/c1-15(34)16-6-4-7-17(12-16)32-23(36)14-37-26-19(13-31)24(25-21(33-26)10-5-11-22(25)35)18-8-2-3-9-20(18)27(28,29)30/h2-4,6-9,12,24,33H,5,10-11,14H2,1H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPTWVVBBPCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)




![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2896945.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B2896950.png)

